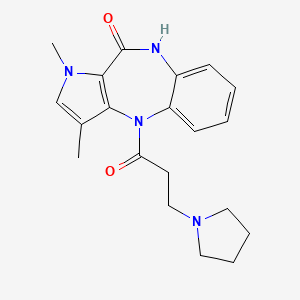
1,3-Dimethyl-4-(3-pyrrolidinopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one
Cat. No. B8601365
Key on ui cas rn:
83622-02-0
M. Wt: 352.4 g/mol
InChI Key: MVNBUDIOJFTNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04363816
Procedure details


1.9 g of 4-(3-bromopropionyl)-1,3-dimethyl-1,4,9,10-tetrahydropyrrolo[3,2-b][1,5]benzodiazepin-10-one and 0.75 g of pyrrolidine are warmed at 80° C. for 4 hours in 50 ml of dioxane. After the solvent has been stripped off in vacuo, the residue is taken up in a little saturated sodium carbonate solution. The mixture is extracted three times with 30 ml of ethyl acetate each time, the combined extracts are dried over sodium sulfate, and the solvent is stripped off in vacuo. The remaining crystalline residue is recrystallized from a little acetonitrile. Yield: 1.5 g of the title compound of m.p. 185° C.
Name
4-(3-bromopropionyl)-1,3-dimethyl-1,4,9,10-tetrahydropyrrolo[3,2-b][1,5]benzodiazepin-10-one
Quantity
1.9 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]([N:6]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[NH:10][C:9](=[O:17])[C:8]2[N:18]([CH3:22])[CH:19]=[C:20]([CH3:21])[C:7]1=2)=[O:5].[NH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1>[CH3:22][N:18]1[C:8]2[C:9](=[O:17])[NH:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[N:6]([C:4](=[O:5])[CH2:3][CH2:2][N:23]3[CH2:27][CH2:26][CH2:25][CH2:24]3)[C:7]=2[C:20]([CH3:21])=[CH:19]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
4-(3-bromopropionyl)-1,3-dimethyl-1,4,9,10-tetrahydropyrrolo[3,2-b][1,5]benzodiazepin-10-one
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC(=O)N1C2=C(C(NC3=C1C=CC=C3)=O)N(C=C2C)C
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted three times with 30 ml of ethyl acetate each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts are dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining crystalline residue is recrystallized from a little acetonitrile
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C=C(C=2N(C3=C(NC(C21)=O)C=CC=C3)C(CCN3CCCC3)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
